molecular formula C9H10ClNO2 B1219002 Ethyl N-(4-chlorophenyl)carbamate CAS No. 2621-80-9

Ethyl N-(4-chlorophenyl)carbamate

Cat. No.: B1219002
CAS No.: 2621-80-9
M. Wt: 199.63 g/mol
InChI Key: WSKXXIMERYQVGJ-UHFFFAOYSA-N
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Description

Ethyl N-(4-chlorophenyl)carbamate, also known as ethyl 4-chlorocarbanilate, is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of carbamic acid and features a 4-chlorophenyl group attached to the nitrogen atom. This compound is of interest due to its various applications in chemical synthesis and potential biological activities.

Biochemical Analysis

Biochemical Properties

Ethyl N-(4-chlorophenyl)carbamate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cholinesterase enzymes, where it acts as an inhibitor. This inhibition occurs through the carbamate group, which forms a covalent bond with the serine residue in the active site of the enzyme, leading to the inactivation of the enzyme. Additionally, this compound has been observed to interact with other biomolecules such as acetylcholinesterase and butyrylcholinesterase, further highlighting its role in modulating enzymatic activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of cholinesterase enzymes in neuronal cells, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors. This overstimulation can result in altered gene expression and disrupted cellular metabolism, ultimately affecting cell viability and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The carbamate group of the compound forms a covalent bond with the serine residue in the active site of cholinesterase enzymes, leading to enzyme inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in its accumulation and prolonged action at synaptic junctions. Additionally, this compound may interact with other proteins and enzymes, modulating their activity and influencing various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory activity. Long-term exposure to this compound has been associated with sustained inhibition of cholinesterase enzymes and prolonged alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits mild inhibitory effects on cholinesterase enzymes, leading to subtle changes in cellular function. At higher doses, this compound can cause significant inhibition of cholinesterase activity, resulting in toxic effects such as muscle weakness, respiratory distress, and even mortality. These dose-dependent effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by hydrolysis, resulting in the formation of 4-chlorophenylamine and ethyl carbamate. These metabolites can further undergo conjugation reactions, leading to their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential toxicological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues is essential for understanding its overall pharmacological effects .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins. This subcellular localization is essential for understanding the precise mechanisms through which the compound exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-(4-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of 4-chloroaniline attacks the carbonyl carbon of ethyl chloroformate, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

Ethyl N-(4-chlorophenyl)carbamate can be compared with other similar compounds, such as:

Uniqueness: Its distinct properties make it valuable in various research and industrial contexts .

Properties

IUPAC Name

ethyl N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKXXIMERYQVGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180851
Record name p-Chlorophenylurethane
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Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2621-80-9
Record name Carbamic acid, N-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2621-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylurethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Chlorophenylurethane
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Record name p-Chlorophenylurethane
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Record name ETHYL 4-CHLOROPHENYLCARBAMATE
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Synthesis routes and methods I

Procedure details

4-Chloroaniline (2.3531 g) was dissolved in pyridine (20 ml), and to the solution was added dropwise ethyl chloroformate (2.116 ml) under ice-cooling. After the mixture was stirred for 1.5 hours, 1N hydrochloric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, and then saturated brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (3.6875 g, quantitative yield).
Quantity
2.3531 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.116 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Following the procedure described in Example 1, 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (approximately 96%) and 1400 g of chlorobenzene were reacted for 6.5 hours at 200° C. in the pressure apparatus described in Example 1. After the apparatus had been cooled and vented, the reaction mixture was removed. Excess ethanol was removed by fractional distillation at atmospheric pressure. The mixture (while being stirred) was then exposed to hydrogen chloride gas at room temperature, filtered and subjected to fractional distillation in vacuo. Chlorobenzene was separated off at 15 mbar. Subsequent distillation at 0.2 mbar yielded 785 g (78.6% of the theoretical yield) of N-(4-chlorophenyl)-carbamic acid ethyl ester melting at from 68° to 70° C.
Quantity
638 g
Type
reactant
Reaction Step One
Name
Quantity
240 g
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Three
Quantity
625 g
Type
reactant
Reaction Step Four
Quantity
1400 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

26.6 g of 4-nitrochlorobenzene, 2.0 g of sulphur, 0.2 g of metallic selenium, 4.4 g of 4-chloroaniline, 2.36 g of potassium acetate, 3 g of the metal oxide mixture used in Example 1, 1.28 g of di-n-butylamine and 169 g of absolute ethanol were reacted together at 180° C. as described in Example 1. The reaction mixture was worked up as described in Example 1 and yielded 24.5 g of ethyl-N-(4-chlorophenyl)-carbamate, b.p. 118°-120° C./0.2 mm. The substance was 98.5% pure according to gas chromatographic analysis.
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
potassium acetate
Quantity
2.36 g
Type
reactant
Reaction Step Four
[Compound]
Name
metal oxide
Quantity
3 g
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Quantity
1.28 g
Type
catalyst
Reaction Step Seven
Quantity
169 g
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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